1-(4-Bromo-2,6-difluorophenyl)ethanol

Description

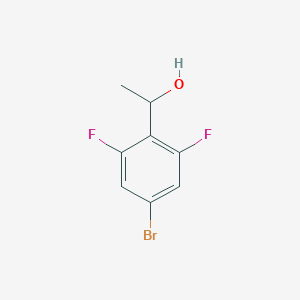

1-(4-Bromo-2,6-difluorophenyl)ethanol (CAS: 1214900-62-5) is a brominated and fluorinated aromatic alcohol with the molecular formula C₈H₇BrF₂O. It features a hydroxyl (-OH) group attached to a carbon adjacent to a phenyl ring substituted with bromine at the para position and fluorine at the 2,6-positions (Figure 1). This compound is synthesized via nucleophilic substitution or condensation reactions involving bromo-fluorinated benzaldehydes and ethanol derivatives . It is commercially available with purities up to 97% and is utilized in pharmaceutical research, particularly as a precursor for bioactive molecules targeting enzyme inhibition (e.g., Rce1 protease) .

Propriétés

IUPAC Name |

1-(4-bromo-2,6-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNQRIXFILAHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Description

The most common and well-documented synthetic route to 1-(4-Bromo-2,6-difluorophenyl)ethanol is the selective reduction of 4-bromo-2,6-difluorobenzaldehyde. This aldehyde precursor undergoes reduction typically using sodium borohydride (NaBH4) as the reducing agent in an alcoholic solvent such as ethanol or methanol.

Reaction Conditions and Procedure

- Starting Material: 4-bromo-2,6-difluorobenzaldehyde

- Reducing Agent: Sodium borohydride (NaBH4)

- Solvent: Ethanol or methanol

- Temperature: Mild, often 0°C to room temperature

- Reaction Time: Approximately 1 hour

- Workup: Quenching with aqueous acid (e.g., 1 M HCl), extraction with ethyl acetate, drying over sodium sulfate, and concentration under reduced pressure.

Yield and Purity

Reaction Scheme

$$

\text{4-Bromo-2,6-difluorobenzaldehyde} + \text{NaBH}_4 \xrightarrow[\text{EtOH}]{0^\circ C} \text{this compound}

$$

Alternative Synthetic Routes and Related Compounds

Reduction of 4-Bromo-2,6-difluoroacetophenone

Another preparative approach involves the reduction of the corresponding ketone, 1-(4-bromo-2,6-difluorophenyl)ethanone, to the alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride (LiAlH4). This method is less frequently reported but offers a viable alternative, especially for industrial scale synthesis.

Detailed Data Table: Comparative Preparation Methods

Research Findings and Analytical Characterization

Spectroscopic Characterization: The product is typically characterized by proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, confirming the presence of the ethanol moiety and aromatic substitution pattern. Fluorine NMR further confirms fluorine substitution. Infrared (IR) spectroscopy identifies O-H stretching vibrations (~3200–3600 cm⁻¹) and C-Br stretching (~500 cm⁻¹).

Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to assess purity, with reported purities above 98% after recrystallization or chromatographic purification.

Reaction Mechanism: Sodium borohydride delivers hydride ions to the electrophilic carbonyl carbon of the aldehyde, reducing it to the corresponding primary alcohol. The reaction proceeds smoothly under mild conditions due to the reactivity of the aldehyde functional group.

Industrial and Laboratory Scale Considerations

Scalability: The reduction of 4-bromo-2,6-difluorobenzaldehyde with sodium borohydride is scalable and commonly employed in laboratory and pilot plant settings due to its simplicity, mild conditions, and high yield.

Safety and Handling: Sodium borohydride is a strong reducing agent and must be handled under anhydrous or controlled aqueous conditions to prevent violent reactions. Brominated and fluorinated aromatic compounds require careful handling due to potential toxicity and environmental concerns.

Purification: Typical purification involves aqueous workup, organic solvent extraction, drying, and concentration. Further purification may include recrystallization or column chromatography to achieve high purity for research use.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed:

Oxidation: Formation of 4-bromo-2,6-difluorobenzaldehyde or 4-bromo-2,6-difluorobenzophenone.

Reduction: Formation of 1-(4-bromo-2,6-difluorophenyl)ethane.

Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

1-(4-Bromo-2,6-difluorophenyl)ethanol serves as an important intermediate in the synthesis of more complex organic compounds. Its unique halogenated structure allows it to participate in various chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Reactivity Studies: The compound can be used to study the effects of halogen substitution on reactivity and stability in organic synthesis.

Biology

Research into the biological activities of this compound has highlighted its potential in medicinal chemistry:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential: Investigations into its efficacy against cancer cell lines have shown promise, indicating that it may inhibit tumor growth through various mechanisms.

Case Study Example:

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.

Medicine

The compound's unique structure makes it a candidate for drug development:

- Pharmaceutical Applications: Derivatives of this compound are being explored for their therapeutic potential in treating diseases such as malaria and other infectious diseases due to their ability to interfere with biological pathways.

Clinical Relevance:

In a recent pharmacological study, derivatives were tested for their ability to inhibit specific enzymes involved in disease progression. Results indicated that modifications to the ethanol side chain could enhance bioactivity and selectivity.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity for molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS: 746630-34-2)

- Key Differences : Replaces the hydroxyl group with a ketone (-CO-) at the benzylic position.

- Properties: Higher lipophilicity (LogP ~2.8 vs. ~1.5 for the ethanol derivative) due to reduced hydrogen-bonding capacity. Enhanced stability against oxidation compared to the alcohol.

- Applications : Used in Suzuki-Miyaura coupling reactions to synthesize biaryl intermediates .

- Similarity Score : 0.92 (structural similarity based on substituent positions) .

(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (CAS: 1241677-54-2)

Substituent Position Isomerism

(4-Bromo-2,5-difluorophenyl)methanol (CAS: 486460-26-8)

- Key Differences: Fluorine atoms at 2,5-positions instead of 2,6-positions; methanol (-CH₂OH) replaces ethanol.

- Properties :

- Applications : Explored in photoresist materials due to UV stability .

1-(5-Bromo-2-fluorophenyl)ethanol (CAS: 35813-68-4)

Core Structure Modifications

2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS: 1034305-23-1)

- Key Differences : Benzothiophene core replaces the phenyl ring; bromine and fluorine retain similar positions.

- Properties :

- Similarity Score : 0.86 .

(E)-1,2-bis(4-Bromo-2,6-difluorophenyl)diazene

Comparative Data Table

Research Findings and Trends

- Biological Activity: The hydroxyl group in this compound enhances hydrogen-bonding interactions with enzyme active sites, making it more potent in Rce1 protease inhibition compared to its ketone analog .

- Synthetic Accessibility: Ethanol derivatives are synthesized in higher yields (85–97%) compared to amine or azo-linked analogs, which require multi-step protocols .

- Photostability : Compounds with 2,6-difluoro substitution exhibit superior UV stability due to reduced electron density on the aromatic ring .

Activité Biologique

1-(4-Bromo-2,6-difluorophenyl)ethanol is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C8H7BrF2O. The compound features a bromine atom and two fluorine atoms attached to a phenyl ring, along with a hydroxyl (ethanol) group. This unique structure contributes to its biological activity by influencing its interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogens (bromine and fluorine) can enhance the compound's binding affinity and specificity for molecular targets. These interactions may lead to alterations in enzymatic activity or receptor signaling pathways, which are critical for its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that fluorinated compounds can enhance antifungal activity against various pathogens. Although specific data on this compound is limited, the structural similarities suggest potential efficacy against fungal infections .

Cytotoxicity

In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against cancer cell lines. For example, some derivatives have shown IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating their potential as anticancer agents . While direct studies on this compound are scarce, it is reasonable to hypothesize similar effects due to its structural characteristics.

Case Studies

Study 1: Antifungal Activity Assessment

A study evaluated the antifungal efficacy of several fluorinated compounds against Candida species. Results indicated that compounds with similar structures showed significant inhibition of fungal growth, suggesting that this compound may possess comparable antifungal properties .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on the cytotoxic effects of halogenated phenolic compounds, derivatives were tested on various cancer cell lines. The results revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively. The findings suggest that this compound could be further explored for its anticancer potential .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Antifungal (Candida spp.) | Not specified | Fungal cell membrane |

| Cytotoxicity (HepG2 cells) | ~0.62 | Liver cancer cells |

Research Findings

Recent studies have highlighted the importance of halogenated compounds in medicinal chemistry. The introduction of bromine and fluorine atoms often enhances the pharmacological profile of organic molecules by improving their metabolic stability and bioavailability .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not extensively documented, related compounds have shown favorable profiles in animal models. For instance, studies indicate good bioavailability and moderate clearance rates in mice following administration . These properties are crucial for evaluating the compound's therapeutic applicability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromo-2,6-difluorophenyl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous structures (e.g., compound 45 in ) were prepared using ethanol as a solvent with aromatic aldehydes and amines. Optimization involves adjusting stoichiometry, temperature (e.g., reflux at 80°C), and catalysts (e.g., pyridine). Post-synthesis purification via column chromatography or recrystallization is critical due to moderate yields (e.g., 28–85% purity reported) .

Q. How should researchers characterize this compound structurally?

- Methodological Answer : Use ¹H/¹³C NMR to identify chemical shifts and coupling constants, particularly for fluorine atoms (e.g., and ). High-Resolution Mass Spectrometry (HRMS-ESI) confirms molecular weight (e.g., observed [M+H] at 346.98831 vs. theoretical 346.98806 for similar compounds). Include 2D NMR (e.g., COSY, HSQC) for stereochemical assignments if applicable .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : Low solubility in common solvents (e.g., ethanol, DCM) and contamination by brominated byproducts are major issues. Techniques include:

- Solvent Optimization : Use mixed solvents (e.g., DCM/hexane) for recrystallization.

- Chromatography : Silica gel columns with gradient elution (e.g., 5–30% ethyl acetate in hexane).

- Storage : Store at 2–8°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral studies?

- Methodological Answer : Enantiomeric purity is critical for pharmacological applications. Strategies include:

- Biocatalysis : Use lipases or ketoreductases to resolve racemic mixtures (e.g., Candida antarctica lipase B in biphasic systems).

- Chiral Auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation for asymmetric induction.

- Chiral HPLC : Use columns like Chiralpak IA/IB for analytical validation .

Q. What analytical methods are suitable for detecting this compound in environmental samples?

- Methodological Answer : HPLC-UV/HRMS is preferred for trace detection. Key parameters:

- Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid.

- Detection Limits : Achieve recoveries of 80–97% via solid-phase extraction (SPE) for wastewater analysis .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : Focus on substituent effects:

- Electron-Withdrawing Groups : Replace bromine with Cl/CF to assess halogen impact on bioactivity.

- Positional Isomerism : Synthesize 2,4-difluoro analogs to study fluorine’s role in binding affinity.

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., Rce1 protease in ) .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of bromine in radical-mediated reactions using EPR spectroscopy.

- Green Chemistry : Explore solvent-free mechanochemical synthesis or ionic liquid-mediated reactions to improve atom economy .

- Toxicity Profiling : Conduct in silico ADMET predictions (e.g., SwissADME) followed by zebrafish embryo toxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.